3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one
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Overview
Description
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family
Preparation Methods
The synthesis of 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate followed by methylation can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. In some cases, it may inhibit enzyme activity or interfere with cellular signaling pathways.
Comparison with Similar Compounds
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one can be compared with other similar compounds in the pyrido[2,3-b]pyrazine family. Similar compounds include:
Pyrido[2,3-b]pyrazine: The parent compound without the chloro and methyl substituents.
1-Methylpyrido[2,3-b]pyrazine: Similar structure but lacks the chloro group.
3-Chloropyrido[2,3-b]pyrazine: Similar structure but lacks the methyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H6ClN3O |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
3-chloro-1-methylpyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H6ClN3O/c1-12-5-3-2-4-10-7(5)11-6(9)8(12)13/h2-4H,1H3 |
InChI Key |
DUTLBQTZVOGKMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CC=C2)N=C(C1=O)Cl |
Origin of Product |
United States |
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